molecular formula C18H16F3N3O3 B5060467 1-(4,5-difluoro-2-methylbenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine

1-(4,5-difluoro-2-methylbenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine

Cat. No. B5060467
M. Wt: 379.3 g/mol
InChI Key: WHHATXFPOBZEHO-UHFFFAOYSA-N
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Description

1-(4,5-difluoro-2-methylbenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine, also known as DFBNP, is a chemical compound that has been widely studied for its potential applications in scientific research.

Mechanism of Action

1-(4,5-difluoro-2-methylbenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine acts as a partial agonist at the 5-HT1A receptor, which means that it activates the receptor to a lesser extent than a full agonist. This results in a moderate increase in serotonin signaling, which can have an anxiolytic and antidepressant effect. 1-(4,5-difluoro-2-methylbenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine also inhibits the dopamine transporter, which leads to an increase in dopamine signaling and may have a positive effect on motivation and reward.
Biochemical and Physiological Effects:
1-(4,5-difluoro-2-methylbenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease anxiety-like behavior in animal models and may have potential as an anxiolytic drug. 1-(4,5-difluoro-2-methylbenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine has also been shown to have antidepressant-like effects in animal models and may have potential as an antidepressant drug. Additionally, 1-(4,5-difluoro-2-methylbenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine has been shown to increase dopamine signaling, which may have potential as a treatment for addiction.

Advantages and Limitations for Lab Experiments

1-(4,5-difluoro-2-methylbenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine has several advantages for use in lab experiments. It has a high affinity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. 1-(4,5-difluoro-2-methylbenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine is also relatively stable and can be stored for long periods of time. However, 1-(4,5-difluoro-2-methylbenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine has some limitations, including its relatively low potency and its potential for off-target effects.

Future Directions

There are several future directions for research on 1-(4,5-difluoro-2-methylbenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine. One area of interest is the development of more potent and selective compounds that target the 5-HT1A receptor. Another area of interest is the investigation of the effects of 1-(4,5-difluoro-2-methylbenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine on other neurotransmitter systems, such as the GABAergic and glutamatergic systems. Additionally, further research is needed to determine the potential therapeutic applications of 1-(4,5-difluoro-2-methylbenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine in the treatment of anxiety, depression, and addiction.

Synthesis Methods

1-(4,5-difluoro-2-methylbenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine can be synthesized through a multistep process involving the reaction of piperazine with various reagents. One method involves the reaction of 1-(4,5-difluoro-2-methylbenzoyl)piperazine with 2-fluoro-4-nitroaniline in the presence of a catalyst to form 1-(4,5-difluoro-2-methylbenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine. The purity and yield of 1-(4,5-difluoro-2-methylbenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine can be optimized through various purification techniques.

Scientific Research Applications

1-(4,5-difluoro-2-methylbenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine has been studied for its potential applications in various scientific research fields, including neuroscience and pharmacology. It has been shown to have a high affinity for the serotonin receptor 5-HT1A, which is involved in the regulation of mood, anxiety, and stress. 1-(4,5-difluoro-2-methylbenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine has also been shown to have an effect on the dopamine transporter, which is involved in the regulation of reward and motivation.

properties

IUPAC Name

(4,5-difluoro-2-methylphenyl)-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O3/c1-11-8-14(19)15(20)10-13(11)18(25)23-6-4-22(5-7-23)17-3-2-12(24(26)27)9-16(17)21/h2-3,8-10H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHATXFPOBZEHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,5-Difluoro-2-methylbenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine

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